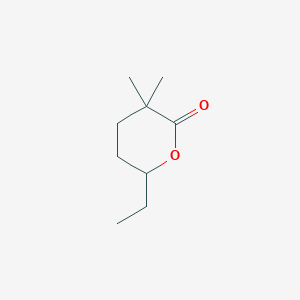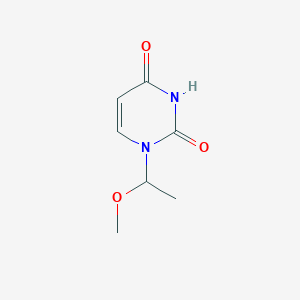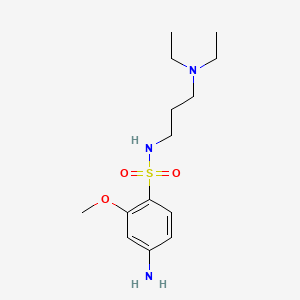
Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a benzenesulfonamide core with an amino group, a diethylamino propyl chain, and a methoxy group, which contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonamide through a reaction with ammonia.
Introduction of the Amino Group: The amino group is introduced via a nitration reaction followed by reduction. Benzene is nitrated to form nitrobenzene, which is then reduced to aniline.
Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain is attached through a nucleophilic substitution reaction. Aniline reacts with 3-chloropropyl diethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamides depending on the reagents used.
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells.
Molecular Targets: Targets include carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor growth and survival.
Pathways Involved: Inhibition of CA IX leads to disruption of pH regulation in tumor cells, resulting in reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with a methoxypropyl chain instead of a diethylamino propyl chain.
4-Amino-N,N-dimethyl-benzenesulfonamide: Contains dimethylamino groups instead of diethylamino propyl.
4-Amino-N-(2-furylmethyl)benzenesulfonamide: Features a furylmethyl group instead of a diethylamino propyl chain.
Uniqueness
Benzenesulfonamide, 4-amino-N-(3-(diethylamino)propyl)-2-methoxy- is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the diethylamino propyl chain enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62564-09-4 |
|---|---|
Molecular Formula |
C14H25N3O3S |
Molecular Weight |
315.43 g/mol |
IUPAC Name |
4-amino-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H25N3O3S/c1-4-17(5-2)10-6-9-16-21(18,19)14-8-7-12(15)11-13(14)20-3/h7-8,11,16H,4-6,9-10,15H2,1-3H3 |
InChI Key |
ALDGITBBMMFVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


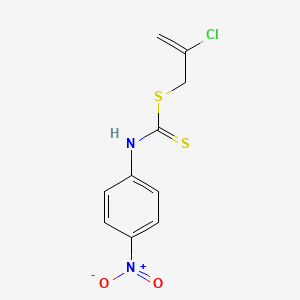
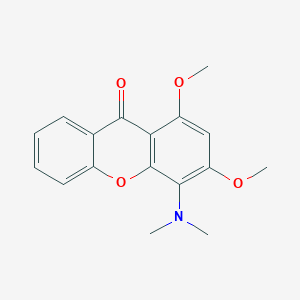
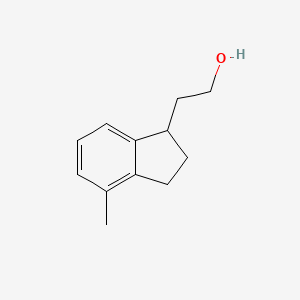
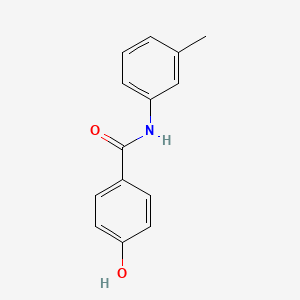
![3-hydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-7-nitroinden-1-one](/img/structure/B14531788.png)
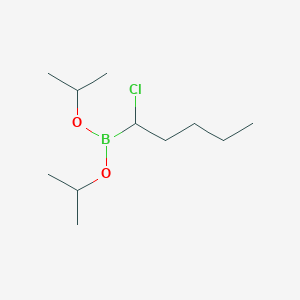
![1-[2-(3,3-Dimethoxypropyl)cyclopent-1-en-1-yl]oct-1-en-3-one](/img/structure/B14531807.png)
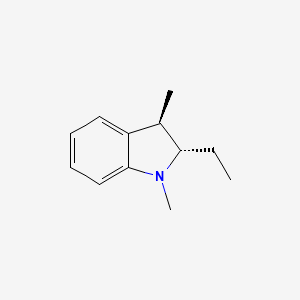
![1H-Isoindole-1,3(2H)-dione, 2-[3-(diethylamino)-2-hydroxypropyl]-](/img/structure/B14531812.png)
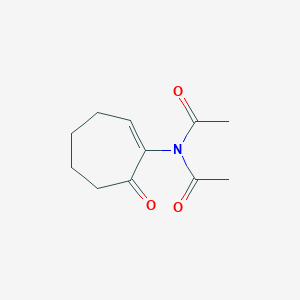
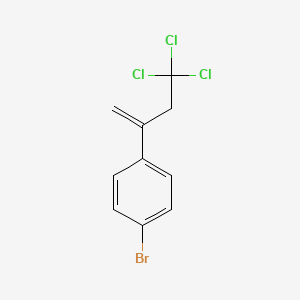
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14531837.png)
